molecular formula C19H13BrClF3N2O2S B2970809 [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate CAS No. 318239-61-1

[5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate

Numéro de catalogue: B2970809
Numéro CAS: 318239-61-1
Poids moléculaire: 505.73
Clé InChI: DHRATZSBLHJTON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate features a pyrazole core substituted with:

  • 4-Bromophenylsulfanyl at position 5,
  • Methyl at position 1,
  • Trifluoromethyl (CF₃) at position 3,
  • 4-Chlorobenzoate ester at position 3.

Propriétés

IUPAC Name

[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClF3N2O2S/c1-26-17(29-14-8-4-12(20)5-9-14)15(16(25-26)19(22,23)24)10-28-18(27)11-2-6-13(21)7-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRATZSBLHJTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate is a synthetic derivative of pyrazole, characterized by a complex structure that includes a bromophenyl group, a trifluoromethyl group, and a sulfanyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

  • Molecular Formula : C₁₈H₁₅BrClF₃N₂OS
  • Molecular Weight : 436.75 g/mol
  • CAS Number : 318289-20-2
  • Purity : ≥95%

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. The presence of the bromophenyl and trifluoromethyl groups enhances its lipophilicity, potentially facilitating membrane penetration and interaction with intracellular targets.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate have shown promising results in inhibiting the proliferation of cancer cells.

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)0.051
Compound BHeLa (Cervical Cancer)0.066
Compound CPanc-1 (Pancreatic Cancer)0.036

These IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research indicates that pyrazole derivatives can interfere with the life cycles of pathogens such as Leishmania and Plasmodium, which are responsible for serious infections.

PathogenActivity TypeEffective Concentration (µg/mL)
Leishmania majorAntipromastigote0.5
Plasmodium falciparumAntimalarial1.0

These findings suggest that [5-(4-Bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate may be a valuable candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against A549 lung cancer cells, with morphological changes indicating apoptosis at concentrations as low as 0.051 µM .
  • Antimicrobial Potential : Another research effort explored the efficacy of various pyrazole derivatives against Leishmania species, revealing that certain structural modifications enhanced activity against promastigotes .

Comparaison Avec Des Composés Similaires

Substituent Variations in Pyrazole Derivatives

Key structural analogs differ in substituents at positions 3, 4, and 5, altering molecular weight, polarity, and bioactivity:

Compound Name / ID Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
[Target Compound] 5-(4-BrPh)S, 1-Me, 3-CF₃, 4-(4-ClBz) C₂₄H₁₈BrClF₃N₂O₂S* ~556.83 (estimated) High lipophilicity (predicted) N/A
[5-(4-ClPh)sulfonyl-1-Me-3-CF₃-pyrazol-4-yl]methyl 4-ClBz () 5-(4-ClPh)SO₂, 4-(4-ClBz) C₁₉H₁₃Cl₂F₃N₂O₄S 493.28 Density: 1.52 g/cm³; Predicted pKa: -4.99 (acidic)
{5-[(4-ClPh)sulfanyl]-1-Me-3-Ph-pyrazol-4-yl}methyl 4-ClBz () 3-Ph, 5-(4-ClPh)S C₂₄H₁₈Cl₂N₂O₂S 469.38 N/A (structural analog)
[E]-[5-(2-ClBz methylsulfanyl)-1-Me-3-CF₃-pyrazol-4-yl]methylidene amino benzoate () 5-(2-ClBzCH₂S), 4-benzoyloxy C₂₀H₁₅ClF₃N₃O₂S 453.86 XlogP: 5.6 (high lipophilicity)

Notes:

  • Sulfonyl vs.
  • Halogen Effects : Bromine (Br) in the target compound vs. chlorine (Cl) in analogs may enhance steric bulk and influence π-π stacking in biological targets .
  • Trifluoromethyl (CF₃) : This electron-withdrawing group stabilizes the pyrazole ring and enhances metabolic resistance compared to phenyl () or methyl groups .

Physicochemical Properties

  • Thermal Stability : Sulfonyl derivatives () exhibit higher predicted boiling points (~596°C) due to stronger intermolecular forces, whereas sulfanyl analogs may have lower thermal stability .

Key Research Findings

  • Structural Insights : X-ray crystallography of related compounds (e.g., ) reveals planar pyrazole rings with substituents adopting orientations that minimize steric clash, suggesting similar behavior in the target compound .
  • Synthetic Accessibility : Sulfanyl and benzoate esters are synthetically tractable, enabling modular derivatization for structure-activity relationship (SAR) studies .
  • Contradictions : While halogenated analogs generally show bioactivity, some derivatives (e.g., ’s Mannich bases) prioritize morpholine/piperazine substituents for antimicrobial effects, indicating divergent SAR pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.